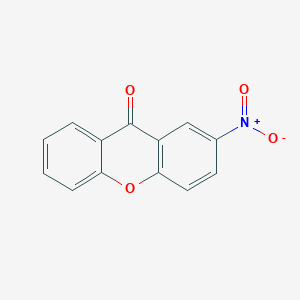

2-硝基-9H-呫吨-9-酮

描述

2-nitro-9H-xanthen-9-one is a derivative of xanthone, which is a significant category of oxygenated heterocycles. Xanthones are naturally occurring compounds found as secondary metabolites in various terrestrial and marine plants, fungi, and lichen. . The compound 2-nitro-9H-xanthen-9-one is characterized by the presence of a nitro group at the second position of the xanthone core structure, which imparts unique chemical and biological properties to the molecule.

科学研究应用

2-nitro-9H-xanthen-9-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

Xanthones, the class of compounds to which 2-nitro-9h-xanthen-9-one belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that xanthones interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

For instance, some xanthones have been found to inhibit enzymes, modulate receptor activity, and affect gene expression . The exact mechanisms by which 2-nitro-9H-xanthen-9-one interacts with its targets would require further investigation.

Biochemical Pathways

For example, some xanthones have been found to modulate the activity of enzymes involved in the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in xanthone biosynthesis .

Result of Action

Xanthones are known to have a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer activities . These effects suggest that xanthones, including potentially 2-nitro-9H-xanthen-9-one, can influence cellular processes in various ways.

准备方法

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of xanthone derivatives, including 2-nitro-9H-xanthen-9-one. The classical method involves the condensation of a salicylic acid with a phenol derivative. This reaction typically requires heating with acetic anhydride as the dehydrating agent . Another approach involves the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, or o-haloarenecarboxylic acids with arynes . These methods have been optimized over the years to improve yields and reaction times.

Industrial Production Methods

Industrial production of xanthone derivatives often employs catalytic methods to enhance efficiency and selectivity. Catalysts such as ytterbium, palladium, ruthenium, and copper have been used in various synthetic strategies . Additionally, microwave heating has been employed to accelerate the reaction process and improve yields .

化学反应分析

Types of Reactions

2-nitro-9H-xanthen-9-one undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The xanthone core can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-amino-9H-xanthen-9-one.

Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Oxidation: Oxidized xanthone derivatives with additional oxygen-containing functional groups.

相似化合物的比较

Similar Compounds

9H-xanthen-9-one: The parent compound without the nitro group.

2-amino-9H-xanthen-9-one: The reduced form of 2-nitro-9H-xanthen-9-one.

2-hydroxy-9H-xanthen-9-one: A hydroxylated derivative of xanthone.

Uniqueness

2-nitro-9H-xanthen-9-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives. The nitro group allows for specific reactions such as reduction and nucleophilic substitution, which are not possible with other derivatives .

生物活性

2-Nitro-9H-xanthen-9-one is a notable compound within the xanthone family, characterized by its unique nitro group at the second position. This structural feature imparts distinct biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Overview of Xanthones

Xanthones are oxygenated heterocycles found in various natural sources, including plants and fungi. They exhibit a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The presence of the nitro group in 2-nitro-9H-xanthen-9-one enhances its reactivity and biological efficacy compared to other xanthone derivatives.

Targeted Biological Pathways

The mechanisms through which 2-nitro-9H-xanthen-9-one exerts its biological effects include:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in critical metabolic pathways, contributing to its anticancer and anti-inflammatory effects.

- Gene Expression Modulation : It can influence gene expression related to cell proliferation and apoptosis, particularly in cancer cells .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments .

Case Studies Highlighting Biological Activity

- Anticancer Activity : Research indicates that 2-nitro-9H-xanthen-9-one demonstrates potent anticancer activity across various cancer cell lines. For instance, a study reported IC50 values ranging from 36 to 50 µM against different cancer cells, indicating strong growth inhibition .

- Antifungal Properties : In vitro studies have shown that derivatives of 2-nitro-9H-xanthen-9-one possess significant antifungal activity against resistant strains of Candida albicans. The mechanism involves targeting yeast topoisomerase II, which is crucial for fungal DNA replication .

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. Its ability to reduce pro-inflammatory cytokines has been documented in several studies.

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| 2-Nitro-9H-xanthen-9-one | High (IC50: 36-50 µM) | Moderate | Enzyme inhibition, gene modulation |

| 9H-xanthen-9-one | Low | Low | General antioxidant properties |

| 2-Hydroxy-9H-xanthen-9-one | Moderate | High | Topoisomerase inhibition |

属性

IUPAC Name |

2-nitroxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNIDLJNJJHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。